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molecular formula C10H8O4 B8688244 2-Benzofurancarboxylic acid, 2,3-dihydro-3-oxo-, methyl ester CAS No. 56434-57-2

2-Benzofurancarboxylic acid, 2,3-dihydro-3-oxo-, methyl ester

Cat. No. B8688244
M. Wt: 192.17 g/mol
InChI Key: JUXPPDPPXCUXIZ-UHFFFAOYSA-N
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Patent
US06194590B1

Procedure details

A solution is prepared from 8.2 l of water and 8262 g (125.4 mol) of potassium hydroxide (85% pure), 12.5 l of ethanol are added at 50-60° C. and 9079 g of the water-moist mixture, obtained in the 1st stage described above, of methyl benzofuran-3-one-2-carboxylate and ethyl benzofuran-3-one-2-carboxylate (24.79 mol in total) are then added. The mixture is heated under reflux for 45 minutes and 7.3 l of water are then added. This solution is cooled to 20° C. and introduced into a mixture, heated at 55° C., of 17.5 l of concentrated hydrochloric acid and 20 l water in the course of 60 minutes, vigorous evolution of gas taking place. Residues of the alkaline solution are rinsed out with 3 l of water and also introduced into the hydrochloric acid. The mixture is stirred at 60° C. for a further 30 minutes (end of the evolution of gas) and cooled to 20° C. The product is filtered off with suction, rinsed with 6 l of water and dried at 35° c. in a vacuum drying cabinet. 3250 g (94% of theory) of benzofuran-3-one are obtained. HPLC: logP=1.26.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.79 mol
Type
reactant
Reaction Step Two
Quantity
17.5 L
Type
reactant
Reaction Step Three
Name
Quantity
20 L
Type
solvent
Reaction Step Three
Name
Quantity
7.3 L
Type
solvent
Reaction Step Four
Name
Quantity
9079 g
Type
solvent
Reaction Step Five
Quantity
8262 g
Type
reactant
Reaction Step Six
Quantity
12.5 L
Type
solvent
Reaction Step Six
Name
Quantity
8.2 L
Type
solvent
Reaction Step Six
Yield
94%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[O:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[C:5](=[O:12])[CH:4]1C(OC)=O.O1C2C=CC=CC=2C(=O)C1C(OCC)=O.Cl>O.C(O)C>[O:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[C:5](=[O:12])[CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C(C2=C1C=CC=C2)=O)C(=O)OC
Step Two
Name
Quantity
24.79 mol
Type
reactant
Smiles
O1C(C(C2=C1C=CC=C2)=O)C(=O)OCC
Step Three
Name
Quantity
17.5 L
Type
reactant
Smiles
Cl
Name
Quantity
20 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
7.3 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
9079 g
Type
solvent
Smiles
O
Step Six
Name
Quantity
8262 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
12.5 L
Type
solvent
Smiles
C(C)O
Name
Quantity
8.2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 60° C. for a further 30 minutes (end of the evolution of gas) and
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added at 50-60° C.
ADDITION
Type
ADDITION
Details
are then added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
introduced into a mixture
WASH
Type
WASH
Details
Residues of the alkaline solution are rinsed out with 3 l of water
ADDITION
Type
ADDITION
Details
also introduced into the hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C
FILTRATION
Type
FILTRATION
Details
The product is filtered off with suction
WASH
Type
WASH
Details
rinsed with 6 l of water
CUSTOM
Type
CUSTOM
Details
dried at 35° c
CUSTOM
Type
CUSTOM
Details
in a vacuum drying cabinet

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1CC(C2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3250 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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